(S)-N-((1-Ethylpyrrolidin-2-yl)methyl)-5-iodo-2,3-dihydrobenzofuran-7-carboxamide
Overview
Description
N-[[(2S)-1-ethylpyrrolidin-2-yl]methyl]-5-iodo-2,3-dihydro-1-benzofuran-7-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrrolidine ring, an iodinated benzofuran moiety, and a carboxamide group, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[(2S)-1-ethylpyrrolidin-2-yl]methyl]-5-iodo-2,3-dihydro-1-benzofuran-7-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Iodination of Benzofuran:
Amidation Reaction: The final step involves the formation of the carboxamide group through the reaction of the iodinated benzofuran with an appropriate amine under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N-[[(2S)-1-ethylpyrrolidin-2-yl]methyl]-5-iodo-2,3-dihydro-1-benzofuran-7-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in reduced forms of the compound.
Substitution: The iodine atom in the benzofuran ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles like sodium azide (NaN3), potassium cyanide (KCN)
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
N-[[(2S)-1-ethylpyrrolidin-2-yl]methyl]-5-iodo-2,3-dihydro-1-benzofuran-7-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[[(2S)-1-ethylpyrrolidin-2-yl]methyl]-5-iodo-2,3-dihydro-1-benzofuran-7-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-[[(2S)-1-methylpyrrolidin-2-yl]methyl]-5-iodo-2,3-dihydro-1-benzofuran-7-carboxamide
- N-[[(2S)-1-ethylpyrrolidin-2-yl]methyl]-5-bromo-2,3-dihydro-1-benzofuran-7-carboxamide
Uniqueness
N-[[(2S)-1-ethylpyrrolidin-2-yl]methyl]-5-iodo-2,3-dihydro-1-benzofuran-7-carboxamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N-[[(2S)-1-ethylpyrrolidin-2-yl]methyl]-5-iodo-2,3-dihydro-1-benzofuran-7-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21IN2O2/c1-2-19-6-3-4-13(19)10-18-16(20)14-9-12(17)8-11-5-7-21-15(11)14/h8-9,13H,2-7,10H2,1H3,(H,18,20)/t13-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXAMDWYVBFWJLU-ZDUSSCGKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCC1CNC(=O)C2=CC(=CC3=C2OCC3)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1CCC[C@H]1CNC(=O)C2=CC(=CC3=C2OCC3)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21IN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80924432 | |
Record name | N-[(1-Ethylpyrrolidin-2-yl)methyl]-5-iodo-2,3-dihydro-1-benzofuran-7-carboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80924432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
123266-61-5 | |
Record name | Iodine-123-ibf | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123266615 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-[(1-Ethylpyrrolidin-2-yl)methyl]-5-iodo-2,3-dihydro-1-benzofuran-7-carboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80924432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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